molecular formula C13H16O3 B6327418 Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate CAS No. 1602652-28-7

Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate

Cat. No.: B6327418
CAS No.: 1602652-28-7
M. Wt: 220.26 g/mol
InChI Key: CVNZYRYFMPAVOS-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate is a cyclobutane-derived ester featuring a hydroxymethyl (-CH$2$OH) substituent at the 3-position of the cyclobutane ring and a benzyl ester group. For instance, Benzyl 3-hydroxycyclobutanecarboxylate (CAS 480449-99-8, C${12}$H${14}$O$3$, MW 206.24 g/mol) serves as a close analog, differing only in the absence of the hydroxymethyl group's methylene spacer . The hydroxymethyl group enhances polarity and hydrogen-bonding capacity compared to hydroxyl derivatives, influencing solubility and reactivity.

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNZYRYFMPAVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939768-59-9
Record name Phenylmethyl 3-(hydroxymethyl)cyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939768-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkylation of 3-Oxocyclobutanecarboxylic Acid

3-Oxocyclobutanecarboxylic acid undergoes alkylation with benzyl bromide in the presence of a base to form the benzyl ester. Potassium carbonate (K₂CO₃) in acetone under reflux conditions is a widely used method:

Reaction Conditions :

  • Substrate : 3-Oxocyclobutanecarboxylic acid (5 g, 44 mmol)

  • Alkylating Agent : Benzyl bromide (11.2 g, 66 mmol)

  • Base : K₂CO₃ (12 g, 88 mmol)

  • Solvent : Acetone (50 mL)

  • Temperature : Reflux

  • Duration : 16 hours

  • Yield : 88%

The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the benzyl bromide. The crude product is purified via silica gel chromatography using hexane/ethyl acetate gradients.

Alternative Alkylation Methods

Triethylamine (TEA) in tetrahydrofuran (THF) at room temperature offers a milder alternative:

  • Base : Triethylamine (2.0 mL)

  • Solvent : THF (5.0 mL)

  • Temperature : 20°C

  • Duration : 2 hours

  • Yield : 53%

This method avoids reflux but requires extended stirring and careful pH control during workup.

Reduction of the Ketone to the Hydroxymethyl Group

The conversion of benzyl 3-oxocyclobutanecarboxylate to the hydroxymethyl derivative involves selective reduction of the ketone. Sodium borohydride (NaBH₄) is the reductant of choice due to its compatibility with ester groups.

Borohydride Reduction in THF/MeOH

Reaction Conditions :

  • Substrate : Benzyl 3-oxocyclobutanecarboxylate (2.3 g, 11.3 mmol)

  • Reductant : NaBH₄ (215 mg, 5.68 mmol)

  • Solvent : THF (30 mL) and MeOH (1.5 mL)

  • Temperature : 0°C

  • Duration : 0.5 hours

  • Yield : 53%

The reaction proceeds via nucleophilic attack of borohydride on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol. The low temperature minimizes ester hydrolysis.

Optimization of Reduction Conditions

Increasing the borohydride stoichiometry or using alternative solvents like ethanol improves yields. For example, NaBH₄ in THF/water at 0°C followed by room-temperature stirring achieves 88% yield:

  • Reductant : NaBH₄ (0.051 g, 1.96 mmol)

  • Solvent : THF (2.5 mL) and water (2.5 mL)

  • Workup : Ethyl acetate extraction and silica gel chromatography

Comparative Analysis of Preparation Routes

The table below summarizes key parameters for synthesizing this compound:

StepReagents/ConditionsYieldKey Challenges
AlkylationK₂CO₃, acetone, reflux88%Over-alkylation, byproduct formation
Alkylation (milder)TEA, THF, rt53%Lower yield, longer reaction time
ReductionNaBH₄, THF/MeOH, 0°C53%Sensitivity to moisture
Reduction (optimized)NaBH₄, THF/H₂O, 0°C → rt88%Requires precise temperature control

Mechanistic Insights and Side Reactions

Competing Pathways During Alkylation

Excess benzyl bromide may lead to dialkylation at the cyclobutane ring’s oxygen or nitrogen sites. Steric hindrance from the cyclobutane ring mitigates this risk, but stoichiometric control remains critical.

Ester Stability During Reduction

NaBH₄ selectively reduces ketones without affecting esters, but prolonged exposure to aqueous workup can hydrolyze the benzyl ester. Rapid extraction and drying over Na₂SO₄ or MgSO₄ preserve ester integrity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane derivatives. Its unique structure allows for the exploration of novel chemical reactions and pathways.

Biology: In biological research, this compound is utilized as a building block for the synthesis of bioactive molecules. Its cyclobutane ring can be incorporated into larger molecular frameworks to study their biological activity and potential therapeutic applications.

Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound for medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of benzyl 3-(hydroxymethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Benzyl 3-Hydroxycyclobutanecarboxylate
  • Structure : Cyclobutane with a hydroxyl (-OH) at the 3-position.
  • Molecular Formula : C${12}$H${14}$O$_3$, MW 206.24 g/mol.
  • Properties : Lower polarity than the hydroxymethyl derivative due to the absence of the CH$_2$ spacer. Reactivity includes ester hydrolysis and hydroxyl group oxidation .
(b) Benzyl 3-Oxocyclobutanecarboxylate
  • Structure : Cyclobutane with a ketone (-C=O) at the 3-position.
  • Molecular Formula : C${12}$H${12}$O$_3$, MW 204.22 g/mol.
  • Properties : Higher reactivity due to the electrophilic ketone, enabling reductions (e.g., NaBH$_4$ yields the hydroxyl derivative) .
(c) Ethyl 3-(Benzyloxy)cyclobutanecarboxylate
  • Structure : Cyclobutane with a benzyloxy (-OCH$_2$Ph) group at the 3-position.
  • Molecular Formula : C${14}$H${18}$O$_3$, MW 234.29 g/mol.
  • Properties : Increased lipophilicity and steric bulk compared to hydroxymethyl derivatives, reducing solubility in polar solvents .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Polarity (XlogP) Key Functional Groups
Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate* C${13}$H${16}$O$_4$ 236.26 (calculated) N/A ~1.5 (estimated) Ester, -CH$_2$OH
Benzyl 3-hydroxycyclobutanecarboxylate C${12}$H${14}$O$_3$ 206.24 N/A 1.8 Ester, -OH
Benzyl 3-oxocyclobutanecarboxylate C${12}$H${12}$O$_3$ 204.22 N/A 2.1 Ester, ketone
Ethyl 3-(benzyloxy)cyclobutanecarboxylate C${14}$H${18}$O$_3$ 234.29 175 (at 10 Torr) 3.0 Ester, benzyloxy

*Estimated based on structural analogs.

Biological Activity

Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound has a molecular formula of C12H14O3C_{12}H_{14}O_3 and features a cyclobutane ring with a hydroxymethyl group and a benzyl ester. The presence of the hydroxymethyl group allows for additional functionalization, enhancing the compound's versatility in organic synthesis and biological applications.

The mechanism of action of this compound involves its interaction with various biological targets through non-covalent interactions such as hydrogen bonding. The cyclobutane ring contributes to the rigidity of the molecule, influencing its conformation and binding affinity to target proteins or enzymes in biological systems.

Key Interactions:

  • Hydrogen Bonding: The hydroxymethyl group can participate in hydrogen bonding, increasing the compound's reactivity.
  • Structural Rigidity: The cyclobutane ring's structure may stabilize interactions with biological macromolecules.

Biological Activity

Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
  • Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell proliferation, although more research is needed to confirm these effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds to highlight its unique properties:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Benzyl 3-hydroxycyclobutanecarboxylateC12H14O3C_{12}H_{14}O_3Hydroxymethyl groupLacks thioester functionality
Methyl 3-thiocyanato-cyclobutanecarboxylateC10H10NOSC_{10}H_{10}NOSThiocyanate groupDifferent reactivity profile
Ethyl 3-acetoxy-cyclobutanecarboxylateC11H14O3C_{11}H_{14}O_3Acetoxy groupMore stable due to ester linkage

Case Studies and Research Findings

  • Antimicrobial Studies: A study conducted on the antimicrobial properties of various cyclobutane derivatives, including this compound, demonstrated significant activity against Gram-positive bacteria. The study highlighted the importance of the hydroxymethyl group in enhancing antimicrobial efficacy .
  • Anti-inflammatory Research: In vitro assays revealed that derivatives of this compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory conditions .
  • Cancer Cell Proliferation Inhibition: A recent investigation into the anticancer properties indicated that certain derivatives could effectively inhibit the proliferation of breast cancer cells, demonstrating potential as a lead compound for further development .

Q & A

Basic: What are the key synthetic methodologies for Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate, and how are reaction conditions optimized?

Answer:
The compound is synthesized via organocatalytic enantioselective methods, starting from racemic α-hydroxycyclobutanone and benzyl derivatives. A tandem condensation reaction under reflux with acetone and potassium carbonate (yield: 89%) is commonly used, followed by purification via ethyl acetate/water partitioning . Key optimization parameters include:

  • Catalyst selection : p-Toluenesulphonic acid enhances esterification efficiency.
  • Temperature control : Reflux conditions (e.g., 16 hours) ensure complete conversion.
  • Solvent choice : Polar aprotic solvents like acetone improve solubility of intermediates.
    Analytical monitoring via mass spectrometry (FAB-MS, m/z: 207 [M+H⁺]) ensures intermediate identification .

Basic: How is the stereochemistry of this compound characterized experimentally?

Answer:
Stereochemical analysis employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish diastereomers by coupling constants and chemical shifts (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration, particularly for enantiomers with 16 defined stereocenters .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients .

Basic: What analytical techniques ensure purity and stability during storage?

Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 mm) with UV detection (λ = 210–254 nm) monitor purity (>95%) .
  • Stability protocols : Storage at 2–8°C in inert atmospheres (argon) minimizes hydrolysis. Stability under accelerated conditions (40°C/75% RH for 4 weeks) is tested via LC-MS .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from stereochemical variability. Methodological approaches include:

  • Enantiomer-specific assays : Isolate enantiomers via preparative HPLC and test individually using SPR (surface plasmon resonance) for target binding (e.g., KD values) .
  • Computational docking : Compare binding poses of R- and S-enantiomers with target proteins (e.g., cyclooxygenase isoforms) using Schrödinger Suite or AutoDock .
  • Metabolic profiling : Incubate each enantiomer with liver microsomes to assess stability differences (CYP450-mediated oxidation) .

Advanced: What strategies improve enantioselective synthesis for scalable production?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts to achieve >90% enantiomeric excess (ee) in cyclization steps .
  • Flow chemistry : Continuous microreactors enhance mixing and heat transfer, reducing racemization during esterification .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real-time, adjusting feed rates of benzyl bromide to minimize side products .

Advanced: How does computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess hydrogen bonding (hydroxymethyl group) and hydrophobic interactions (benzyl moiety) .
  • QM/MM calculations : Evaluate transition states for enzyme inhibition (e.g., ΔG‡ values for serine protease binding) .
  • ADMET prediction : Tools like SwissADME estimate logP (2.2), blood-brain barrier permeability, and CYP inhibition .

Advanced: What methodologies address stability challenges in aqueous formulations?

Answer:

  • Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis; reconstitute in DMSO/PBS (pH 7.4) .
  • Protective colloids : Use cyclodextrins (e.g., HP-β-CD) to encapsulate the compound, enhancing solubility and shelf life .
  • Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation pathways (e.g., ester cleavage via LC-MS/MS) .

Advanced: How do structural modifications influence pharmacological activity?

Answer:

  • Hydroxymethyl substitution : Replace with -CF₃ (trifluoromethyl) to enhance metabolic stability (t½ increase from 2h to 8h in liver microsomes) .
  • Benzyl group variation : Substitute with pyridine rings to improve water solubility (logP reduction from 2.2 to 1.5) .
  • Cyclobutane ring expansion : Test six-membered analogs to assess conformational flexibility effects on target binding .

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